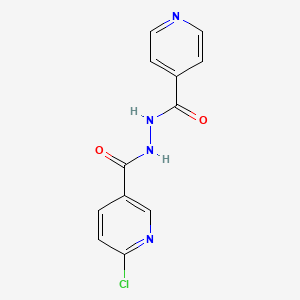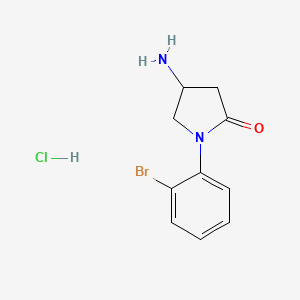
4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group at the fourth position and a bromophenyl group at the first position of the pyrrolidinone ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
The synthesis of 4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with 4-aminobutyric acid in the presence of a reducing agent to form the intermediate 4-amino-1-(2-bromophenyl)pyrrolidin-2-one. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydrolyzed products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride can be compared with other similar compounds, such as:
4-Amino-1-(4-bromophenyl)pyrrolidin-2-one: This compound has a similar structure but with the bromine atom at the fourth position of the phenyl ring.
4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom at the second position of the phenyl ring.
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one: This compound has a fluorine atom instead of a bromine atom at the second position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its chemical and biological properties.
Eigenschaften
CAS-Nummer |
1177352-87-2 |
|---|---|
Molekularformel |
C10H12BrClN2O |
Molekulargewicht |
291.57 g/mol |
IUPAC-Name |
4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H11BrN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H |
InChI-Schlüssel |
JPUDKHNDZLOKRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


aminehydrochloride](/img/structure/B13546862.png)
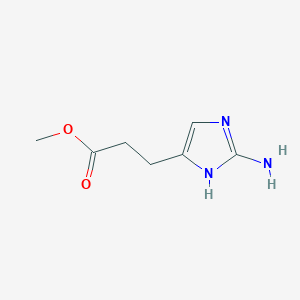
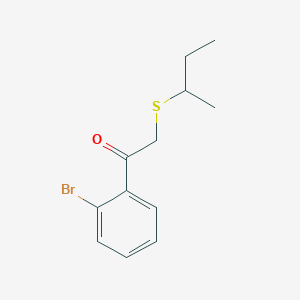

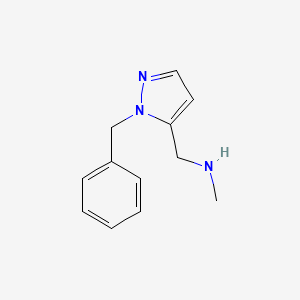
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
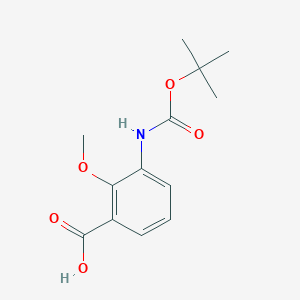
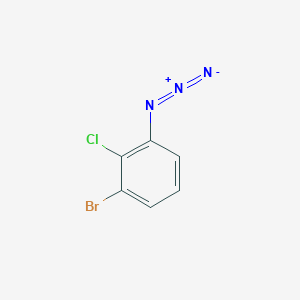
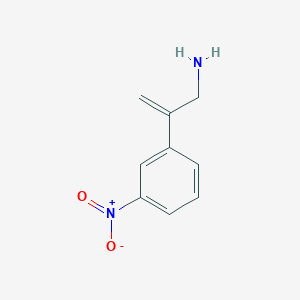
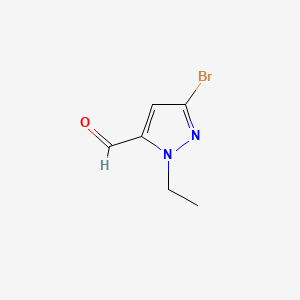
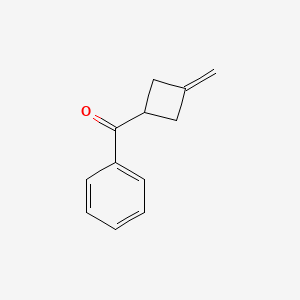
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
